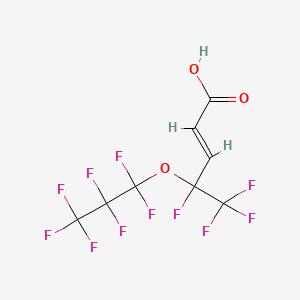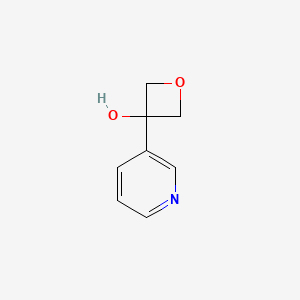
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid
Descripción general
Descripción
Synthesis Analysis
Unfortunately, the synthesis process for 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not explicitly mentioned in the search results. It’s recommended to refer to scientific literature or contact a chemical supplier for detailed synthesis information .Molecular Structure Analysis
The molecular structure of 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid is not directly provided in the search results. For accurate molecular structure, it’s recommended to refer to scientific databases or resources .Chemical Reactions Analysis
The specific chemical reactions involving 4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid are not detailed in the search results. For comprehensive chemical reaction analysis, it’s suggested to refer to peer-reviewed scientific literature .Aplicaciones Científicas De Investigación
Microbial Cleavage in Environmental Applications
A study by Yu et al. (2019) highlights the potential of microbial cleavage of C‒F bonds in per- and polyfluoroalkyl substances (PFASs), including compounds like 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This research is pivotal in understanding microbial reductive defluorination and its implications in environmental remediation strategies for PFASs (Yu et al., 2019).
Biochemical Studies
A biochemical study by Senior and Sherratt (1968) examined compounds structurally related to pent-4-enoic acid, which provides insights into the biochemical interactions and effects of similar fluorinated compounds. This research helps to understand the broader implications of such compounds in biochemistry and medicine (Senior & Sherratt, 1968).
Chemical Synthesis and Reactions
Jackson, Oates, and Block (2000) explored the synthesis and cross-coupling reactions of solid-supported alkylzinc reagents, including compounds structurally similar to 4,5,5,5-tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid. This study contributes to the understanding of chemical synthesis and potential applications in pharmaceuticals and material science (Jackson, Oates, & Block, 2000).
Synthesis of Difluoromethylene-containing Compounds
Research by Yang et al. (2007) on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, involving reactions with compounds like pent-4-enoic acids, reveals the potential of these fluorinated compounds in the development of new materials and pharmaceuticals (Yang et al., 2007).
Intramolecular Amination and Oxygenation
A study by Yang et al. (2015) investigated the intramolecular amination and oxygenation of unfunctionalized olefins, including pent-4-enoic acid derivatives. This research is significant in the field of organic chemistry, offering insights into new synthetic pathways and potential applications in drug development and synthesis (Yang et al., 2015).
Electron Spin Resonance Studies
Bloodworth, Davies, and Hay-Motherwell (1988) conducted an electron spin resonance study on the cyclization of protonated and unprotonated pent-4-en-1-oxyl radicals. This research contributes to the understanding of radical chemistry and its potential applications in various scientific fields (Bloodworth, Davies, & Hay-Motherwell, 1988).
Safety And Hazards
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid may react with metals to produce hydrogen, a highly flammable and explosive gas . Heating may cause expansion or decomposition leading to violent rupture of containers. It may emit acrid smoke and corrosive fumes . Personal contact, including inhalation, should be avoided and protective clothing should be worn when there is a risk of exposure .
Direcciones Futuras
Propiedades
IUPAC Name |
(E)-4,5,5,5-tetrafluoro-4-(1,1,2,2,3,3,3-heptafluoropropoxy)pent-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F11O3/c9-4(6(12,13)14,2-1-3(20)21)22-8(18,19)5(10,11)7(15,16)17/h1-2H,(H,20,21)/b2-1+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNGZWCULVQJNP-OWOJBTEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F11O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,5,5-Tetrafluoro-4-(heptafluoropropoxy)pent-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![N-(2-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405618.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)


![2,4-Dichloro-7-methyl-5,7-dihydrofuro[3,4-d]pyrimidine](/img/structure/B1405624.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)